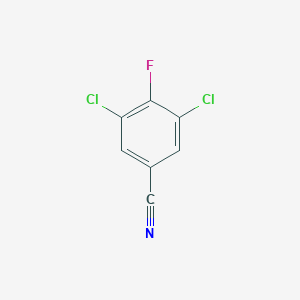

3,5-Dichloro-4-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOPZMHLYZUNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545745 | |

| Record name | 3,5-Dichloro-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103879-31-8 | |

| Record name | 3,5-Dichloro-4-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103879-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4-fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103879318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro-4-fluorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLA4CG2Y8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 3,5-Dichloro-4-fluorobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-fluorobenzonitrile, a key chemical intermediate in the synthesis of various organic compounds. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental workflows for synthesis and biological assays are presented, including visual representations using Graphviz to facilitate understanding and implementation in a research and development setting.

Introduction

This compound is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitrile group on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This compound is of particular interest to the pharmaceutical industry as a precursor for the synthesis of active pharmaceutical ingredients (APIs), notably in the development of targeted therapies such as kinase inhibitors. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, making this intermediate a valuable tool for medicinal chemists.

Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 103879-31-8 | [1] |

| Molecular Formula | C₇H₂Cl₂FN | [1] |

| Molecular Weight | 190.00 g/mol | [1] |

| Predicted Boiling Point | 235.2 ± 35.0 °C | [2] |

| Predicted Density | 1.49 ± 0.1 g/cm³ | [2] |

| IUPAC Name | This compound | [3] |

Synthesis of this compound

Proposed Experimental Protocol: Synthesis via Halogen Exchange and Nitrile Formation

This proposed two-step synthesis starts with the halogen exchange reaction on a readily available starting material, followed by the introduction of the nitrile group.

Step 1: Synthesis of 1,3-Dichloro-2-fluoro-5-nitrobenzene

A mixture of 1,2,3-trichloro-5-nitrobenzene (1 equivalent), spray-dried potassium fluoride (1.5 equivalents), and a phase-transfer catalyst such as tetraphenylphosphonium bromide (0.1 equivalents) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or sulfolane is heated at an elevated temperature (e.g., 150-200 °C) for several hours. The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled, poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1,3-dichloro-2-fluoro-5-nitrobenzene.

Step 2: Reduction of the Nitro Group and Sandmeyer Reaction

The purified 1,3-dichloro-2-fluoro-5-nitrobenzene is reduced to the corresponding aniline using a standard reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or through catalytic hydrogenation. The resulting 3,5-dichloro-4-fluoroaniline is then diazotized using sodium nitrite in an acidic medium at low temperature (0-5 °C). The diazonium salt is subsequently treated with a solution of copper(I) cyanide to yield this compound. The product is then isolated by extraction and purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Development: A Focus on Kinase Inhibitors

Halogenated benzonitriles are valuable scaffolds in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor, while the halogen substituents can modulate the lipophilicity, metabolic stability, and binding affinity of the molecule. This compound serves as a key starting material for the synthesis of a variety of kinase inhibitors, which are a major class of targeted cancer therapeutics.

While specific examples of kinase inhibitors synthesized directly from this compound are not detailed in the provided search results, the analogous compound 2-amino-3,5-difluorobenzonitrile is highlighted as a valuable precursor for inhibitors of Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways. A series of 3-substituted benzamide derivatives have been identified as potent Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia.[4] This suggests that this compound can be similarly utilized to generate novel and potent kinase inhibitors.

General Signaling Pathway for Receptor Tyrosine Kinase (RTK) Inhibition

The diagram below illustrates a simplified signaling pathway for a receptor tyrosine kinase and the point of intervention for a small molecule inhibitor derived from a precursor like this compound.

References

Physicochemical properties of 3,5-Dichloro-4-fluorobenzonitrile

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a halogenated aromatic nitrile of interest in chemical synthesis and drug discovery. This document details its key physical and chemical characteristics, outlines relevant experimental protocols for its synthesis and analysis, and presents visual workflows to illustrate these processes.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₂Cl₂FN | [1][2][3] |

| Molecular Weight | 190.00 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 103879-31-8 | [1][2][3] |

| Boiling Point | 235.2 ± 35.0 °C (Predicted) | [1] |

| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [1] |

| InChI | InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H | [2] |

| InChIKey | RIOPZMHLYZUNFX-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)F)Cl)C#N | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research and development.

Synthesis of this compound

A plausible synthetic route for this compound involves a nucleophilic aromatic substitution reaction. A representative protocol, adapted from the synthesis of similar halogenated benzonitriles, is described below.[4][5]

Materials:

-

3,4,5-Trichlorobenzonitrile

-

Spray-dried Potassium Fluoride (KF)

-

1,3-Dimethyl-2-imidazolidinone (DMI) or Dimethylformamide (DMF)

-

Phase-transfer catalyst (e.g., Tetraphenylphosphonium bromide), optional

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine 3,4,5-trichlorobenzonitrile and an excess of spray-dried potassium fluoride in DMI.

-

Add a catalytic amount of a phase-transfer catalyst if necessary to improve the reaction rate.

-

Heat the reaction mixture to a high temperature (e.g., reflux at approximately 225°C for DMI) and maintain it for several hours.[5]

-

Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the product.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary method for assessing the purity of the compound and confirming its molecular weight.[6]

-

Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Conditions: Use a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms column). The oven temperature program should start at a low temperature and ramp up to a higher temperature to ensure good separation.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 190), along with a characteristic isotopic pattern for two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are used to elucidate the molecular structure. While specific spectral data for this compound is not readily available in the provided search results, a predicted ¹H NMR spectrum would show a singlet for the two equivalent aromatic protons. The chemical shift would be influenced by the electron-withdrawing effects of the nitrile and halogen substituents.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The IR spectrum of this compound is expected to show a sharp, strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Aromatic C-H and C-C stretching bands, as well as C-Cl and C-F stretching vibrations, would also be present.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: A standard workflow for the analytical characterization of the final product.

References

An In-Depth Technical Guide to 3,5-Dichloro-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-fluorobenzonitrile is a halogenated aromatic nitrile of interest in various chemical and potentially biological research areas. Its specific substitution pattern offers a unique electronic and steric profile that can be exploited in the synthesis of more complex molecules. This technical guide provides a summary of its known molecular properties and proposes a hypothetical experimental workflow for its initial biological characterization, given the limited publicly available data on its biological activity.

Molecular Structure and Properties

The molecular structure and key physicochemical properties of this compound are summarized below.

Molecular Structure

The structure consists of a benzene ring substituted with two chlorine atoms at positions 3 and 5, a fluorine atom at position 4, and a nitrile group at position 1.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂Cl₂FN | [1][2] |

| Molecular Weight | 190.00 g/mol | [1][2] |

| CAS Number | 103879-31-8 | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)F)Cl)C#N | [1] |

| InChI Key | RIOPZMHLYZUNFX-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Hypothetical Experimental Workflow for Initial Biological Screening

Given the absence of specific biological data for this compound, a general workflow for the initial biological screening of a novel chemical entity is proposed. This workflow is based on standard practices in drug discovery and is informed by the types of activities observed for structurally related compounds, such as the potential interaction of 3,5-Dichlorobenzonitrile with farnesyltransferase[3].

Detailed Methodologies for Hypothetical Screening

1. Compound Preparation and Quality Control:

-

Synthesis/Acquisition: this compound is either synthesized according to established methods for similar compounds or acquired from a commercial supplier.

-

Quality Control: The identity and purity of the compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity, which should ideally be >95%.

-

-

Stock Solution Preparation: A concentrated stock solution (e.g., 10 mM) is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), and stored at -20°C.

2. In Vitro Screening:

-

Cytotoxicity Assays:

-

Objective: To determine the compound's general toxicity to cells.

-

Method: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) are treated with a range of concentrations of the compound (e.g., 0.1 to 100 µM) for a set period (e.g., 48-72 hours). Cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

-

Target-Based Assays:

-

Objective: To investigate if the compound inhibits specific molecular targets, informed by the activity of structurally similar molecules.

-

Example (Farnesyltransferase Inhibition): A biochemical assay is used to measure the activity of farnesyltransferase in the presence of varying concentrations of the compound. The inhibition of the enzyme would be quantified.

-

-

Phenotypic Screening:

-

Objective: To identify any observable changes in cell morphology or other cellular features upon treatment with the compound.

-

Method: High-content imaging can be employed to analyze multiple cellular parameters (e.g., nuclear size, cell shape, cytoskeletal organization) in cells treated with the compound.

-

3. Data Analysis and Hit Identification:

-

The raw data from the screening assays are analyzed to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

-

A "hit" is defined as a compound that demonstrates significant and reproducible activity in a particular assay, meeting predefined criteria (e.g., IC₅₀ < 10 µM).

4. Follow-up Studies:

-

Dose-Response Confirmation: The activity of "hit" compounds is confirmed by repeating the primary assay with a more detailed concentration range.

-

Selectivity Profiling: The compound is tested against related molecular targets or a broader panel of cell lines to assess its selectivity.

-

Mechanism of Action Studies: Further experiments are designed to elucidate how the compound exerts its biological effect.

Logical Relationship Diagram for Synthesis and Characterization

The following diagram illustrates the logical flow from the starting materials to the final characterization of this compound.

Conclusion

This compound is a chemical entity with well-defined physical and chemical properties. While its biological activities are not extensively documented in publicly available literature, its structure suggests potential for further investigation in medicinal chemistry and drug discovery. The proposed hypothetical screening workflow provides a roadmap for the initial biological evaluation of this and other novel compounds, aiming to identify potential therapeutic applications. Further research is warranted to explore the biological effects and potential mechanisms of action of this compound.

References

An In-depth Technical Guide to 3,5-Dichloro-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,5-Dichloro-4-fluorobenzonitrile, a halogenated aromatic nitrile of significant interest as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.

Compound Identification and Nomenclature

This compound is systematically named according to IUPAC conventions.[1] A comprehensive list of its identifiers is provided below for unambiguous reference in research and procurement.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 103879-31-8[1][2] |

| Molecular Formula | C₇H₂Cl₂FN[1][2] |

| InChI | InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H[1] |

| InChIKey | RIOPZMHLYZUNFX-UHFFFAOYSA-N[1] |

| SMILES | C1=C(C=C(C(=C1Cl)F)Cl)C#N[1] |

| Synonyms | 4-Fluoro-3,5-dichlorobenzonitrile, Benzonitrile, 3,5-dichloro-4-fluoro-[1] |

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are summarized in the table below. These properties are essential for predicting its behavior in various solvents and reaction conditions.

| Property | Value |

| Molecular Weight | 190.00 g/mol [1][2] |

| Exact Mass | 188.9548326 Da[1] |

| Topological Polar Surface Area | 23.8 Ų[1] |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Complexity | 176[1] |

| XLogP3-AA (LogP) | 3 |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptualized as a multi-step process, commencing from readily available precursors. A plausible synthetic pathway involves the initial formation of a nitro-intermediate, followed by reduction and a subsequent Sandmeyer reaction.

References

An In-depth Technical Guide to 3,5-Dichloro-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,5-Dichloro-4-fluorobenzonitrile, a key chemical intermediate in the synthesis of advanced pharmaceutical compounds. It covers its chemical identity, physical properties, synthesis protocols, and its critical role in the development of targeted therapies.

Chemical Identity and Synonyms

This compound is an aromatic organic compound characterized by a benzene ring substituted with two chlorine atoms, one fluorine atom, and a nitrile group. Its unique structure makes it a valuable building block in medicinal chemistry.

Synonyms and Identifiers:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Weight | 190.00 g/mol | [1][3] |

| Boiling Point (Predicted) | 235.2 ± 35.0 °C | [2] |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [2] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Insoluble in water, soluble in organic solvents | N/A |

Synthesis and Experimental Protocols

This compound is typically synthesized from precursors such as multi-halogenated nitrobenzenes or anilines. A common laboratory-scale synthesis involves a fluorination reaction.

Experimental Protocol: Synthesis via Halogen Exchange Fluorination

This protocol is adapted from general methods for nucleophilic aromatic substitution to introduce fluorine.

Objective: To synthesize this compound from a suitable precursor like 3,4,5-trichloronitrobenzene, followed by reduction and Sandmeyer reaction.

Materials:

-

3,4,5-trichloronitrobenzene

-

Potassium Fluoride (spray-dried)

-

Dimethylformamide (DMF, anhydrous)

-

Iron powder

-

Ammonium chloride

-

Hydrochloric acid

-

Sodium nitrite

-

Copper(I) cyanide

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Fluorination: A mixture of 3,4,5-trichloronitrobenzene (1 eq.), potassium fluoride (1.4 eq.), and anhydrous DMF is heated to 140°C for 15-20 hours.[4] The progress is monitored by TLC or GC-MS. After completion, the mixture is poured into water and extracted with an organic solvent like ether or dichloromethane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 3,5-dichloro-4-fluoronitrobenzene.[4]

-

Reduction: The crude nitro compound is dissolved in a mixture of ethanol and water. Iron powder (3-5 eq.) and a catalytic amount of ammonium chloride are added. The mixture is heated to reflux for 2-4 hours until the reduction to 3,5-dichloro-4-fluoroaniline is complete. The reaction mixture is then filtered hot through celite, and the solvent is removed under reduced pressure.

-

Diazotization (Sandmeyer Reaction): The resulting aniline is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq.) is prepared. The cold diazonium salt solution is slowly added to the copper cyanide solution. The mixture is stirred and allowed to warm to room temperature, and then heated to 50-60°C for 1-2 hours to complete the reaction.

-

Work-up and Purification: The reaction mixture is cooled and extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is then purified by column chromatography on silica gel.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of complex APIs. Its primary application is in the construction of substituted phenyl rings found in many targeted therapies, particularly kinase inhibitors.

Case Study: Intermediate in Trametinib Synthesis

Trametinib (trade name Mekinist) is a highly selective inhibitor of MEK1 and MEK2 kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[5] This pathway is often dysregulated in various cancers, including melanoma.[5][6][7] this compound can be envisioned as a precursor to the 2-fluoro-4-iodoaniline fragment, a key component required for the synthesis of trametinib. The synthesis involves multiple steps where the benzonitrile is transformed into the required aniline derivative before being incorporated into the final drug structure.[8]

The role of this intermediate is to provide the specific halogen substitution pattern on the phenyl ring, which is critical for the drug's binding affinity and selectivity to the target kinase.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of this compound in the context of drug development.

Caption: Synthesis workflow for this compound.

Caption: Logical relationship in targeted drug synthesis.

References

- 1. This compound | C7H2Cl2FN | CID 13643469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 103879-31-8 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to Fluorinated Benzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzonitrile derivatives represent a pivotal class of compounds in modern chemistry, finding extensive applications in drug discovery, materials science, and agrochemicals. The incorporation of fluorine atoms into the benzonitrile scaffold imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding affinities, making these derivatives highly valuable for the design of novel therapeutic agents and functional materials.[1][2][3] The nitrile group, a versatile synthetic handle, can be readily transformed into various other functionalities, further expanding the chemical space accessible from these building blocks.[4][5] This technical guide provides a comprehensive overview of the synthesis, properties, biological activities, and experimental protocols related to fluorinated benzonitrile derivatives.

Physicochemical Properties and Synthesis

The introduction of fluorine substituents significantly influences the electronic properties of the benzonitrile ring, impacting its reactivity and the acidity of adjacent functional groups.[3][6] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial consideration in drug design.[7]

Several synthetic methodologies are employed for the preparation of fluorinated benzonitrile derivatives. The most common approaches include nucleophilic aromatic substitution (SNAr) reactions, such as halogen exchange (Halex) reactions, and the Sandmeyer reaction starting from fluorinated anilines.[1][8]

Key Synthetic Methodologies:

-

Halogen Exchange (Halex) Reaction: This method involves the displacement of a chloro or nitro group on the benzonitrile ring with fluoride, typically using a fluoride salt like potassium fluoride (KF) in a high-boiling polar aprotic solvent.[8]

-

Sandmeyer Reaction: This classic reaction allows for the introduction of a nitrile group onto a fluorinated aromatic ring by the diazotization of a corresponding aniline derivative, followed by treatment with a cyanide salt, commonly copper(I) cyanide.[1][4][9]

Applications in Drug Discovery

Fluorinated benzonitrile moieties are present in a wide range of biologically active molecules, demonstrating their importance as pharmacophores and key intermediates in the synthesis of pharmaceuticals.

Anticancer Activity

Fluorinated benzonitrile derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization and kinase signaling pathways.[10]

Tubulin Polymerization Inhibition: Certain benzotriazole-acrylonitrile derivatives containing fluorine have been identified as potent microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis in cancer cells.[11]

Kinase Inhibition: The benzonitrile scaffold is a common feature in many kinase inhibitors. Fluorination can enhance the binding affinity and selectivity of these inhibitors for their target kinases.[7][12][13] For instance, certain quinazoline derivatives incorporating a fluorinated benzonitrile moiety have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase.[14]

Antiviral Activity

The antiviral potential of fluorinated benzonitrile derivatives has been explored against various viruses. For example, certain derivatives have shown inhibitory activity against influenza virus and herpes simplex virus 1 (HSV-1).[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data for representative fluorinated benzonitrile derivatives, highlighting their biological activities and physicochemical properties.

| Compound Class/Derivative | Target/Assay | Cell Line | IC50/EC50 | Reference |

| Benzotriazole-acrylonitrile derivative 5 | Tubulin Polymerization Inhibition | HeLa (Cervical Cancer) | Sub-micromolar | [10] |

| Benzotriazole-acrylonitrile derivative 2.1 | Anticancer Activity | VX2 (Carcinoma) | 3.80 ± 0.75 µM | [10] |

| Benzotriazole-acrylonitrile derivative 2.2 | Anticancer Activity | MGC (Stomach Cancer) | 3.72 ± 0.11 µM | [10] |

| Benzotriazole-acrylonitrile derivative 2.5 | Anticancer Activity | A549 (Lung Cancer) | 5.47 ± 1.11 µM | [10] |

| Fluorinated Aminophenylhydrazine 6 | Anticancer Activity | A549 (Lung Cancer) | 0.64 µM | [17] |

| Isatin derivative 9 | Antiviral (H1N1) | MDCK | 0.0027 µM | [15] |

| Isatin derivative 5 | Antiviral (HSV-1) | - | 0.0022 µM | [15] |

| Isatin derivative 4 | Antiviral (COX-B3) | - | 0.0092 µM | [15] |

| Quinazoline derivative 13 | EGFRwt Kinase Inhibition | - | 5.06 nM | [14] |

| Fluorinated 2-Deoxy-d-Glucose (2-FG) | Cytotoxicity | Glioblastoma Cells | Potent (specific IC50 not provided) | [18][19] |

| Fluorinated 2-Deoxy-d-Glucose (2,2-diFG) | Cytotoxicity | Glioblastoma Cells | Potent (specific IC50 not provided) | [18][19] |

Table 1: Biological Activity of Selected Fluorinated Benzonitrile Derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Fluorobenzonitrile | C7H4FN | 121.11 | - | 179-181 |

| 3-Fluorobenzonitrile | C7H4FN | 121.11 | - | 162 |

| 4-Fluorobenzonitrile | C7H4FN | 121.11 | 34-36 | 188 |

| 2,6-Difluorobenzonitrile | C7H3F2N | 139.10 | 45-47 | - |

| 3,5-Difluorobenzonitrile | C7H3F2N | 139.10 | 43-45 | - |

Table 2: Physicochemical Properties of Simple Fluorinated Benzonitriles.

Experimental Protocols

Synthesis of 4-Fluorobenzonitrile via Sandmeyer Reaction

This protocol describes the synthesis of 4-fluorobenzonitrile from 4-fluoroaniline.

Materials:

-

4-Fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a flask cooled in an ice-salt bath, dissolve 4-fluoroaniline in a mixture of concentrated HCl and water.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0 and 5 °C.

-

Stir the mixture for an additional 30 minutes to ensure the complete formation of the diazonium salt.[4]

-

-

Cyanation:

-

Work-up and Purification:

-

After the reaction subsides, extract the mixture with dichloromethane.

-

Wash the organic layer with sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude 4-fluorobenzonitrile by distillation or column chromatography.[2][22]

-

General Procedure for Anticancer Activity Evaluation

This workflow outlines the steps to assess the in vitro anticancer activity of newly synthesized fluorinated benzonitrile derivatives.

Materials:

-

Cancer cell lines (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

-

Test compounds (fluorinated benzonitrile derivatives) dissolved in DMSO

-

MTT or similar cell viability assay reagent

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Cell Viability Assay: Add the MTT reagent to each well and incubate to allow for formazan crystal formation.

-

Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.[23]

Visualizations

Caption: A generalized experimental workflow for the synthesis and biological evaluation of fluorinated benzonitrile derivatives.

Caption: A simplified diagram illustrating the inhibition of the EGFR signaling pathway by a fluorinated benzonitrile derivative.

Caption: A logical diagram illustrating the structure-activity relationship of fluorinated benzonitrile derivatives.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. orgsyn.org [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105523962B - The preparation method of fluorobenzene nitrile compounds - Google Patents [patents.google.com]

- 9. byjus.com [byjus.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. web.mnstate.edu [web.mnstate.edu]

- 21. m.youtube.com [m.youtube.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Halogens in Modern Drug Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The deliberate introduction of halogen atoms into molecular scaffolds represents a cornerstone of modern medicinal chemistry. Far from being mere steric fillers, halogens—fluorine, chlorine, bromine, and iodine—exert profound and nuanced effects on a compound's physicochemical properties, pharmacokinetic profile, and pharmacodynamic behavior. This guide provides a comprehensive technical overview of the multifaceted roles of halogenated compounds in drug discovery and development. It delves into the strategic application of halogenation to enhance therapeutic efficacy, from modulating metabolic stability and membrane permeability to orchestrating specific, high-affinity interactions with biological targets through the increasingly appreciated phenomenon of halogen bonding. Through a detailed exploration of key concepts, experimental methodologies, and illustrative case studies, this document serves as an in-depth resource for researchers and professionals engaged in the design and optimization of novel therapeutic agents.

The Physicochemical Impact of Halogenation

The introduction of halogens can dramatically alter a molecule's fundamental properties, thereby influencing its journey and interaction within a biological system. These modifications are often the primary motivation for incorporating halogens in drug candidates.

Lipophilicity and Permeability

Halogenation is a common strategy to increase a compound's lipophilicity, which can enhance its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[1][2] The lipophilicity of a halogenated compound is influenced by the specific halogen, with the effect generally increasing with the size of the halogen atom (I > Br > Cl > F). However, the overall impact on molecular polarity and water solubility is complex and depends on the electronic environment of the C-X bond.[3] For instance, while fluorine is highly electronegative, its small size means it often has a minimal impact on overall lipophilicity compared to larger halogens.[4]

Metabolic Stability

A key application of halogenation, particularly fluorination, is to block metabolic "soft spots" on a drug molecule.[1] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[5] By replacing a metabolically labile hydrogen atom with fluorine, the rate of metabolic degradation can be significantly reduced, leading to a longer plasma half-life and improved bioavailability.[5] Chlorine is also frequently used to enhance metabolic stability.[4]

pKa Modulation

The high electronegativity of halogens, especially fluorine, can significantly influence the acidity or basicity of nearby functional groups.[4] This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding affinity.

Pharmacodynamic Considerations: The Role of Halogen Bonding

Beyond their influence on physicochemical properties, halogens play a direct and significant role in drug-receptor interactions through a non-covalent interaction known as halogen bonding.[6][7]

The Nature of Halogen Bonding

A halogen bond (X-bond) is a highly directional, attractive interaction between a covalently bonded halogen atom (the Lewis acid) and a Lewis base (e.g., an oxygen, nitrogen, or sulfur atom).[8] This interaction arises from a region of positive electrostatic potential, termed a "σ-hole," located on the halogen atom opposite to the covalent bond.[9] The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[1][8] Fluorine, due to its high electronegativity and low polarizability, is generally a poor halogen bond donor.[1]

Halogen Bonding in Drug-Receptor Complexes

The ability of heavier halogens (Cl, Br, I) to form halogen bonds provides a powerful tool for enhancing the affinity and selectivity of a drug for its target.[7] These interactions are increasingly being identified in high-resolution crystal structures of protein-ligand complexes and are being intentionally exploited in rational drug design.[9] For example, a halogen atom on a ligand can form a stabilizing halogen bond with a backbone carbonyl oxygen or the side chain of an amino acid residue in the binding pocket of a protein.[6]

Quantitative Data on Halogenated Compounds

The following tables summarize key quantitative data illustrating the impact of halogenation on the physicochemical and biological properties of selected compounds.

Table 1: Physicochemical Properties of Halogenated vs. Non-Halogenated Analogs

| Compound Pair | Halogen | logP | pKa | Effect of Halogenation |

| Phenylalanine vs. 4-Fluorophenylalanine | F | 1.38 vs. 1.41 | 2.20, 9.07 vs. 2.19, 8.91 | Minimal change in lipophilicity, slight decrease in pKa |

| Benzene vs. Chlorobenzene | Cl | 2.13 vs. 2.84 | - | Increased lipophilicity |

| Aniline vs. 4-Bromoaniline | Br | 0.90 vs. 2.01 | 4.63 vs. 3.86 | Significant increase in lipophilicity, increased acidity |

| Uracil vs. 5-Fluorouracil | F | -1.07 vs. -0.89 | 9.45 vs. 8.0 | Slight increase in lipophilicity, increased acidity |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Halogenated Drugs

| Drug | Halogen(s) | Target | IC50 / Ki | Half-life (t1/2) | Bioavailability |

| Vemurafenib | F, Cl | B-Raf V600E | IC50: 31 nM | 57 hours | ~49% |

| Gefitinib | Cl, F | EGFR | IC50: 25-80 nM | 41 hours | ~59% |

| Erlotinib | - | EGFR | IC50: 2 nM | 36 hours | ~59% |

| Donepezil | - | Acetylcholinesterase | IC50: 6.7 nM | 70 hours | ~100% |

| Halogenated Donepezil Analog | F, Cl, Br | Acetylcholinesterase | IC50: 0.8-5.4 nM | - | - |

| 5-Fluorouracil | F | Thymidylate Synthase | - | 10-20 minutes (IV) | <10% (oral) |

| Chloroquine | Cl | Heme Polymerase | - | 3-5 days | ~89% |

Note: Data is compiled from various sources and should be considered illustrative. Direct comparison between different studies may not be appropriate due to variations in experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of halogenated compounds in medicinal chemistry.

Synthesis of a Halogenated Compound: 5-Fluorouracil

Objective: To synthesize the halogenated anticancer drug 5-fluorouracil.

Materials:

-

5-Fluorouracil (5-FU)

-

Formaldehyde (37 wt. % in water)

-

Carboxylic acid (e.g., acetic acid)

-

N,N-dimethylpyridin-4-amine (DMAP)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Acetonitrile

-

Water

Procedure: [10]

-

To a round-bottom flask, add 5-FU (1.3 g, 10 mmol), formaldehyde (1.26 g, 15.5 mmol), and water (10 g).

-

Immerse the flask in a water bath at 60°C and stir for 6 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain an oily residue.

-

Dissolve the oil in dry acetonitrile (50 mL).

-

Add the corresponding carboxylic acid (10 mmol), DMAP (80 mg, 14 mmol), and DIC (2.2 mL, 14 mmol) to the solution.

-

Stir the mixture at room temperature for 48-72 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purify the product by column chromatography on silica gel.

In Vitro Binding Assay: Fluorescence Polarization

Objective: To determine the binding affinity of a halogenated ligand to a target protein.

Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. A small, unbound tracer tumbles rapidly, resulting in low polarization. When bound to a larger protein, its rotation slows, leading to an increase in polarization.

Materials:

-

Fluorescently labeled tracer (a halogenated compound of interest with a fluorescent tag)

-

Target protein

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

-

Black, low-volume 384-well microplate

-

Fluorescence plate reader with polarization filters

Procedure: [8][11][12][13][14]

-

Tracer and Protein Optimization:

-

Perform a saturation binding experiment by titrating the target protein against a fixed concentration of the fluorescent tracer to determine the optimal concentrations that provide a sufficient assay window (a difference of at least 100 mP between unbound and fully bound tracer).[12]

-

-

Competition Assay:

-

Prepare a series of dilutions of the unlabeled halogenated compound (competitor).

-

In the microplate wells, add a fixed concentration of the target protein and the fluorescent tracer (determined from the optimization step).

-

Add the serially diluted unlabeled competitor compound to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).

-

Incubate the plate at room temperature for a specified time to reach binding equilibrium.

-

Measure the fluorescence polarization using the plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Cell-Based Efficacy Assay: MTT Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of a halogenated compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15][16][17]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Halogenated test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the halogenated compound in culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-treated control wells.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a halogenated compound in an animal model.

-

Animal Model: Select an appropriate animal model (e.g., mice or rats).

-

Formulation: Prepare a suitable formulation of the halogenated compound for the chosen route of administration (e.g., intravenous or oral).

-

Dosing: Administer the compound to the animals at a predetermined dose.

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[19]

-

Sample Processing: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Analyze the concentration-time data to determine key pharmacokinetic parameters, including:

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.

-

Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

-

Computational Modeling: Molecular Dynamics Simulation

Objective: To investigate the dynamic interactions between a halogenated ligand and its protein target.

-

System Setup:

-

Obtain the 3D structures of the protein and the halogenated ligand.

-

Use a molecular modeling software package (e.g., GROMACS, AMBER) to prepare the system. This includes adding hydrogen atoms, assigning force field parameters for the protein and ligand, and solvating the complex in a water box with appropriate ions to neutralize the system.[3][9]

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial structure.

-

-

Equilibration:

-

Conduct a two-step equilibration process:

-

NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.

-

NPT equilibration: Bring the system to the desired pressure while maintaining a constant temperature.

-

-

-

Production MD Simulation:

-

Run the production molecular dynamics simulation for a desired length of time (e.g., nanoseconds to microseconds).

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to study the stability of the protein-ligand complex, identify key interactions (including halogen bonds), and calculate binding free energies.

-

Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate important signaling pathways and experimental workflows relevant to the study of halogenated compounds.

Caption: Signaling pathway of Vemurafenib in BRAF V600E mutated melanoma.[6][7][23][24][25]

Caption: A generalized experimental workflow for the evaluation of halogenated compounds.

Conclusion

The strategic incorporation of halogens is an indispensable tool in the medicinal chemist's armamentarium. The ability to fine-tune a molecule's physicochemical properties, block metabolic liabilities, and introduce specific, high-affinity interactions through halogen bonding provides a versatile strategy for the design and optimization of novel therapeutics. A thorough understanding of the principles and experimental methodologies outlined in this guide is crucial for harnessing the full potential of halogenated compounds in the pursuit of more effective and safer medicines. As our appreciation for the nuanced roles of halogens continues to grow, so too will their impact on the future of drug discovery.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Design and Synthesis of New Cholesterol-Conjugated 5-Fluorouracil: A Novel Potential Delivery System for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 4. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 9. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 10. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives [mdpi.com]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

- 12. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 21. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Protein-Ligand Complex [mdtutorials.com]

- 23. ClinPGx [clinpgx.org]

- 24. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to 3,5-Dichloro-4-fluorobenzonitrile as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-fluorobenzonitrile is a halogenated aromatic nitrile that serves as a versatile chemical intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms flanking a fluorine atom and a nitrile group, provides multiple reactive sites for further chemical transformations. This strategic arrangement of functional groups makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine can enhance the metabolic stability, binding affinity, and lipophilicity of the final products, while the nitrile and chloro groups offer avenues for diverse chemical modifications. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key intermediate in organic synthesis.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 103879-31-8 | [1] |

| Molecular Formula | C₇H₂Cl₂FN | [1] |

| Molecular Weight | 190.00 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Predicted Boiling Point | 235.2 ± 35.0 °C | |

| Predicted Density | 1.49 ± 0.1 g/cm³ |

Table 2: Spectral Data for Structurally Similar Compounds

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Peaks (cm⁻¹) | Mass Spec (m/z) | Reference |

| 3,5-Dichlorobenzonitrile | 7.60 (d, 1H), 7.55 (t, 2H) | 135.5, 133.5, 131.2, 116.8, 113.2 | ~2230 (C≡N), ~800-600 (C-Cl) | 171 (M+) | [3][4] |

| 3,5-Difluorobenzonitrile | 7.35-7.25 (m, 2H), 7.20-7.10 (m, 1H) | 162.5 (d), 115.0 (t), 114.5 (d), 112.0 (t) | ~2240 (C≡N), ~1250-1000 (C-F) | 139 (M+) | [5] |

| 4-Fluorobenzonitrile | 7.68 (dd, 2H), 7.19 (dd, 2H) | 164.0 (d), 134.0 (d), 119.0, 116.5 (d), 108.0 (d) | ~2230 (C≡N), ~1250-1000 (C-F) | 121 (M+) | [6][7] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often starting from more readily available precursors. A common strategy involves the halogen exchange of a polychlorinated aromatic compound, followed by the introduction of the nitrile functionality.

Experimental Protocol: Synthesis via Fluorination and Nitrile Formation

This protocol outlines a potential two-step synthesis starting from 3,4,5-trichloronitrobenzene.

Step 1: Synthesis of 3,5-Dichloro-4-fluoronitrobenzene [8]

-

Materials:

-

3,4,5-Trichloronitrobenzene

-

Potassium fluoride (spray-dried)

-

Dimethylformamide (DMF)

-

Ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

A mixture of 3,4,5-trichloronitrobenzene (13.55 g, 59 mmol), potassium fluoride (4.65 g, 80 mmol), and dimethylformamide (66 ml) is heated at 140°C for 15 hours.

-

An additional 2.5 g of potassium fluoride is added, and the mixture is stirred for an additional 15 hours at 140°C.

-

The reaction mixture is cooled and then poured into water.

-

The aqueous mixture is extracted with ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield a dark solid.

-

The crude product is purified by column chromatography to give 3,5-dichloro-4-fluoronitrobenzene as a yellow powder.

-

Step 2: Conversion of the Nitro Group to a Nitrile Group (Proposed)

The conversion of the nitro group in 3,5-dichloro-4-fluoronitrobenzene to a nitrile group can be achieved through a reduction to the corresponding aniline followed by a Sandmeyer reaction.

-

Sub-step 2a: Reduction of 3,5-Dichloro-4-fluoronitrobenzene to 3,5-Dichloro-4-fluoroaniline

-

Materials:

-

3,5-Dichloro-4-fluoronitrobenzene

-

Iron powder or a catalytic amount of Palladium on carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrochloric acid (for iron reduction) or Hydrogen gas (for catalytic hydrogenation)

-

Sodium bicarbonate solution

-

Organic solvent (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

-

Procedure (Catalytic Hydrogenation):

-

Dissolve 3,5-dichloro-4-fluoronitrobenzene in ethanol or methanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to yield 3,5-dichloro-4-fluoroaniline.

-

-

-

Sub-step 2b: Sandmeyer Reaction of 3,5-Dichloro-4-fluoroaniline to this compound

-

Materials:

-

3,5-Dichloro-4-fluoroaniline

-

Hydrochloric acid

-

Sodium nitrite

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Sodium carbonate solution

-

Organic solvent (e.g., dichloromethane)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 3,5-dichloro-4-fluoroaniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with sodium carbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

-

Caption: Synthetic pathway for this compound.

Applications as a Chemical Intermediate

This compound is a valuable precursor for the synthesis of various biologically active molecules, particularly in the fields of agrochemicals and pharmaceuticals. The presence of multiple reactive sites allows for its incorporation into diverse molecular scaffolds.

In Agrochemical Synthesis

Halogenated benzonitriles are known intermediates in the production of herbicides and fungicides. While specific examples detailing the use of this compound are not extensively documented in public literature, its structural similarity to other commercial agrochemical precursors suggests its potential in this area. For instance, dichlorobenzonitrile isomers are used in the synthesis of the broad-spectrum fungicide chlorothalonil. The unique substitution pattern of this compound could be exploited to develop new agrochemicals with improved efficacy and metabolic stability.

In Pharmaceutical Synthesis

The fluorinated and dichlorinated phenyl ring of this compound is a key pharmacophore in the design of various therapeutic agents, notably kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The nitrile group can be transformed into other functional groups, such as amides or heterocycles, which are common features of kinase inhibitors.

Hypothetical Application in Kinase Inhibitor Synthesis

Experimental Protocol: Hypothetical Synthesis of a Kinase Inhibitor Intermediate

-

Reduction to Amine: this compound would first be reduced to 3,5-dichloro-4-fluoroaniline, as described in the synthesis section.

-

Coupling Reaction: The resulting aniline can then be used in a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction to build the core structure of a kinase inhibitor.

Caption: Hypothetical workflow for kinase inhibitor synthesis.

Potential Role in Modulating Signaling Pathways

While there is no direct evidence of this compound itself modulating signaling pathways, its derivatives, particularly those designed as kinase inhibitors, are intended to interact with and inhibit specific kinases within cellular signaling cascades. The dysregulation of signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways is a hallmark of many cancers. Small molecule inhibitors that target key kinases in these pathways can block downstream signaling, leading to the inhibition of cell proliferation and the induction of apoptosis.

For instance, compounds synthesized from structurally related fluorinated anilines have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases. Inhibition of EGFR blocks the activation of the PI3K/Akt and Ras/Raf/MEK/ERK signaling pathways, which are critical for cell growth and survival.

Caption: Potential modulation of signaling pathways by derived kinase inhibitors.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a chemical intermediate. Its synthesis, while requiring multiple steps, utilizes established chemical transformations. The primary value of this compound lies in its utility as a building block for more complex molecules with potential applications in the pharmaceutical and agrochemical industries. The unique combination of halogen and nitrile functional groups provides a versatile platform for the introduction of this key structural motif into a wide range of biologically active compounds. Further research into the development of more efficient synthetic routes and the exploration of its application in the synthesis of novel therapeutic and crop protection agents is warranted.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H2Cl2FN | CID 13643469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dichlorobenzonitrile | 6575-00-4 | Benchchem [benchchem.com]

- 4. 3,5-Dichlorobenzonitrile(6575-00-4) 13C NMR spectrum [chemicalbook.com]

- 5. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

Methodological & Application

Laboratory Scale Synthesis of 3,5-Dichloro-4-fluorobenzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 3,5-Dichloro-4-fluorobenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The primary synthetic route detailed is the Sandmeyer reaction, a robust and well-established method for the conversion of an aromatic amine to a nitrile.

Overview

The synthesis of this compound is most effectively achieved through a two-step process commencing with the diazotization of 3,5-Dichloro-4-fluoroaniline. The resulting diazonium salt is then subjected to a cyanation reaction using a copper(I) cyanide catalyst. This method is reliable and scalable for laboratory purposes.

Chemical Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that yields are based on analogous reactions and may vary depending on experimental conditions and scale.

| Parameter | Value |

| Starting Material | 3,5-Dichloro-4-fluoroaniline |

| Final Product | This compound |

| Molecular Formula | C₇H₂Cl₂FN |

| Molecular Weight | 190.00 g/mol |

| CAS Number | 103879-31-8 |

| Typical Yield | 70-80% (estimated based on similar reactions) |

| Purity (typical) | >98% (after purification) |

| Appearance | Off-white to pale yellow solid |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Part 1: Diazotization of 3,5-Dichloro-4-fluoroaniline

This protocol outlines the formation of the 3,5-dichloro-4-fluorobenzenediazonium chloride intermediate.

Materials:

-

3,5-Dichloro-4-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical or magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, suspend 3,5-Dichloro-4-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel. Maintain the reaction temperature below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be a pale yellow color.

Part 2: Sandmeyer Cyanation

This protocol describes the conversion of the diazonium salt to this compound.

Materials:

-

3,5-Dichloro-4-fluorobenzenediazonium chloride solution (from Part 1)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (optional, to be handled with extreme caution)

-

Toluene or other suitable organic solvent

-

Deionized Water

-

Brine solution

Equipment:

-

Reaction flask

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a separate reaction flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in an aqueous solution of sodium cyanide if necessary to aid dissolution. The use of a fume hood and appropriate personal protective equipment is mandatory when handling cyanides.

-

Cool the copper(I) cyanide solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) cyanide solution with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C initially.

-

After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and extract the product with toluene or another suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the laboratory-scale synthesis of this compound.

Application Notes and Protocols for the Fluorination of Dichlorobenzonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzonitriles are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The introduction of fluorine atoms into the benzonitrile scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The direct fluorination of readily available dichlorobenzonitriles via nucleophilic aromatic substitution (SNAr) is an industrially important and cost-effective method for accessing these valuable intermediates. This document provides a detailed overview of the reaction mechanism, experimental protocols, and quantitative data for the fluorination of dichlorobenzonitriles.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The fluorination of dichlorobenzonitriles proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, a two-step process also known as the addition-elimination mechanism. This reaction is particularly effective for aromatic rings that are "activated" by electron-withdrawing groups, such as the nitrile (-CN) group present in dichlorobenzonitriles.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a fluoride ion (F⁻) on one of the carbon atoms bearing a chlorine atom. This attack is facilitated by the electron-withdrawing nature of the nitrile group and the other chlorine atom, which polarize the aromatic ring and make it more susceptible to nucleophilic attack. This step results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitrile group, which stabilizes the intermediate.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the Meisenheimer complex collapses, and the leaving group (chloride ion, Cl⁻) is expelled. This restores the aromaticity of the ring and results in the formation of the fluorinated product.

The overall reaction is a halide exchange, often referred to as the Halex reaction .

Caption: The SNAr mechanism for the fluorination of dichlorobenzonitriles.

Experimental Protocols

The following protocols are generalized from various patented industrial syntheses for the fluorination of dichlorobenzonitriles. Researchers should adapt these protocols based on their specific substrate and available equipment.

General Experimental Workflow

Application Notes: The Strategic Role of 3,5-Dichloro-4-fluorobenzonitrile in the Synthesis of Advanced Agrochemicals

Introduction: The relentless pursuit of higher crop yields and robust pest management strategies has driven significant innovation within the agrochemical industry. A key aspect of this advancement lies in the development of novel active ingredients with enhanced efficacy, selectivity, and improved environmental profiles. In this context, halogenated benzonitriles have emerged as critical building blocks for the synthesis of a new generation of pesticides. Among these, 3,5-Dichloro-4-fluorobenzonitrile is a versatile intermediate, offering a unique combination of reactive sites that allow for the construction of complex and highly active molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of isoxazoline-substituted benzamide insecticides, a class of compounds known for their potent activity against a range of agricultural pests.

Key Application: Synthesis of Isoxazoline-Substituted Benzamide Insecticides